molecular formula C19H14N2O2 B7746193 2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile

2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile

Cat. No.: B7746193
M. Wt: 302.3 g/mol
InChI Key: MKGFLTKCLXEDID-UHFFFAOYSA-N
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Description

2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile typically involves multi-step organic reactions. One possible route could involve the condensation of 1,3-dioxoindene with 4-ethylaniline in the presence of a suitable catalyst. The reaction conditions might include specific temperatures, solvents, and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions could alter the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other derivatives of indene and aniline, such as:

  • 2-(1,3-dioxoinden-2-ylidene)-2-anilinoacetonitrile
  • 2-(1,3-dioxoinden-2-ylidene)-2-(4-methylanilino)acetonitrile

Uniqueness

The uniqueness of 2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties. These properties might make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-2-12-7-9-13(10-8-12)21-16(11-20)17-18(22)14-5-3-4-6-15(14)19(17)23/h3-10,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGFLTKCLXEDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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